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Compound of Interest

Compound Name: 5-Bromo-4,6-dihydroxypyrimidine

Cat. No.: B103388 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4,6-
dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Bromo-4,6-dihydroxypyrimidine is a halogenated derivative of the pyrimidine core, a

fundamental heterocyclic scaffold in nucleic acids and numerous pharmacologically active

compounds. The introduction of a bromine atom and two hydroxyl groups onto the pyrimidine

ring imparts unique physicochemical characteristics that are of significant interest in medicinal

chemistry and materials science. As a Senior Application Scientist, this guide synthesizes

foundational data with practical, field-proven methodologies to provide a comprehensive

technical overview of this compound. Understanding these core properties is paramount for its

effective utilization in drug design, synthetic chemistry, and biological assays, as they directly

influence critical parameters such as bioavailability, reactivity, and target engagement.

Molecular Structure and Tautomerism
A critical aspect of 4,6-dihydroxypyrimidine systems is their existence in multiple tautomeric

forms. The equilibrium between the dihydroxy, hydroxyl-oxo, and dioxo forms is influenced by

the solvent, pH, and temperature. The presence of the electron-withdrawing bromine atom at

the C5 position further influences the electron distribution within the ring, affecting the stability
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of these tautomers. The predominant form under physiological conditions is typically the keto-

enol or diketo tautomer due to the greater stability of the amide-like functionality.

Tautomeric Forms of 5-Bromo-4,6-dihydroxypyrimidine

⇌ ⇌

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 5-Bromo-4,6-dihydroxypyrimidine.

Core Physicochemical Properties
The fundamental properties of 5-Bromo-4,6-dihydroxypyrimidine are summarized below.

These values are essential for initial experimental design, including reaction setup, solvent

selection, and analytical method development.

Property Value Source(s)

Molecular Formula C₄H₃BrN₂O₂ [1][2]

Molecular Weight 190.98 g/mol [2]

Monoisotopic Mass 189.93779 g/mol [2]

CAS Number 15726-38-2 [1]

Appearance Solid [1]

InChI Key
XVXHFPZMRQXGBM-

UHFFFAOYSA-N
[1][2]

Canonical SMILES C1=NC(=C(C(=O)N1)Br)O [2]

Purity Typically ≥97% [1]

Storage
Inert atmosphere, room

temperature
[1]
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Solubility
A compound's solubility is a cornerstone of its developability profile, directly impacting its

absorption and bioavailability.[3] Pyrimidine derivatives often exhibit limited aqueous solubility,

a challenge that must be quantified early in the research process.[3]

Expected Solubility Profile:

Aqueous Media: Low solubility is expected due to the relatively nonpolar, rigid heterocyclic

core. Solubility will be pH-dependent due to the presence of acidic hydroxyl groups and

basic ring nitrogens.

Organic Solvents: Higher solubility is anticipated in polar aprotic solvents such as dimethyl

sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are capable of disrupting the

crystal lattice and forming hydrogen bonds.

Experimental Protocol: Thermodynamic Solubility
Assessment
This protocol establishes the equilibrium solubility of a compound, which is a critical parameter

for preclinical and formulation studies. The methodology is adapted from standard industry

practices for novel chemical entities.[3]

Causality: The objective is to create a saturated solution where the dissolved compound is in

equilibrium with the undissolved solid. This ensures the measured concentration represents the

true thermodynamic solubility limit, rather than a kinetically trapped supersaturated state.
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1. Sample Preparation
Add excess solid to a known

volume of test medium (e.g., PBS).

2. Equilibration
Incubate at a constant temperature
(e.g., 25°C or 37°C) with agitation
for a sufficient time (e.g., 24-48h)

to ensure equilibrium.

3. Phase Separation
Centrifuge or filter the suspension

to separate undissolved solid
from the saturated solution.

4. Quantification
Carefully dilute an aliquot of the

supernatant and analyze concentration
using a validated method (e.g., HPLC-UV).

5. Calculation
Determine solubility from the measured
concentration of the saturated solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Stock Solution
Prepare a concentrated stock solution

of the compound in DMSO.

3. Plate Preparation
In a 96-well UV-transparent plate, dispense
the buffer solutions and add a small aliquot

of the DMSO stock to each well.

2. Buffer Preparation
Prepare a series of aqueous buffers

covering a wide pH range (e.g., pH 2-12).

4. Spectral Measurement
Measure the full UV-Vis absorbance spectrum

for each well using a plate reader.

5. Data Analysis
Plot absorbance at a chosen wavelength vs. pH.

Fit the data to the Henderson-Hasselbalch
equation to calculate the pKa.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b103388#physicochemical-properties-of-5-bromo-4-6-
dihydroxypyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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